molecular formula C16H12N2O3S B2722812 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate CAS No. 303148-82-5

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate

Cat. No.: B2722812
CAS No.: 303148-82-5
M. Wt: 312.34
InChI Key: NOQRKLLMGKZPBX-UHFFFAOYSA-N
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Description

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to exhibit high antibacterial, antifungal, and antiviral activity . Therefore, it is plausible that 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate may interact with similar targets.

Mode of Action

Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Compounds with similar structures have been shown to exhibit luminescence , which suggests that they may affect pathways related to light emission or energy transfer within cells.

Result of Action

Compounds with similar structures have been shown to exhibit high antibacterial, antifungal, and antiviral activity , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate typically involves the reaction of 2-(1,2,3-thiadiazol-4-yl)phenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Nitro-4-methoxyphenyl)-1,2,3-thiadiazole
  • 4-(2,5-Dimethoxy-3-nitrophenyl)-1,2,3-thiadiazole
  • 4-(2,5-Dimethoxy-4-nitrophenyl)-1,2,3-thiadiazole

Uniqueness

2-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a promising candidate for various applications .

Properties

IUPAC Name

[2-(thiadiazol-4-yl)phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-20-12-8-6-11(7-9-12)16(19)21-15-5-3-2-4-13(15)14-10-22-18-17-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQRKLLMGKZPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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